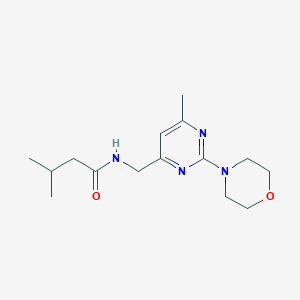
(2R,3R)-2-Pyridin-3-yloxolane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2-Pyridin-3-yloxolane-3-carboxylic acid, commonly known as Pyridoxal Isonicotinoyl Hydrazone (PIH), is a chelating agent widely used in scientific research for its ability to bind and transport metal ions. PIH has been studied extensively for its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and iron overload disorders. In
Applications De Recherche Scientifique
Crystal Engineering and Hydrogen Bonding
In the realm of crystal engineering, studies have highlighted the role of carboxylic acid and pyridine functional groups in forming competitive hydrogen-bonding motifs. For instance, a study by Long et al. (2014) explored the coexistence of carboxylic acid–acid and acid–pyridine hydrogen-bonding motifs in crystal structures. They employed quantum mechanical calculations to understand the formation of unique hydrogen-bonded tetramer units, showcasing the intricate balance between these competing interactions in solid-state chemistry (Long et al., 2014).
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
Research in coordination chemistry has led to the development of metal-organic frameworks (MOFs) utilizing pyridine carboxylic acid derivatives. Ghosh et al. (2004) investigated the reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts under varying conditions, leading to the formation of coordination polymers and discrete metallomacrocycle structures. This work illustrates the versatility of pyridine carboxylic acids in constructing complex coordination architectures with potential applications in catalysis and materials science (Ghosh et al., 2004).
Hybrid Materials and Conductivity
Another study by Tronto et al. (2008) focused on the intercalation of pyrrole carboxylic acid derivatives into layered double hydroxides (LDHs), forming organically modified 2D nanocomposites. These materials, characterized by their structural and functional properties, offer promising applications in electronics and energy storage (Tronto et al., 2008).
Luminescent Properties and Photophysical Studies
The luminescent properties of coordination compounds derived from pyridine carboxylic acids have also been explored. Qin et al. (2005) synthesized a series of three-dimensional lanthanide coordination polymers, demonstrating unique luminescent properties that could be leveraged in optical materials and sensors (Qin et al., 2005).
Propriétés
IUPAC Name |
(2R,3R)-2-pyridin-3-yloxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(13)8-3-5-14-9(8)7-2-1-4-11-6-7/h1-2,4,6,8-9H,3,5H2,(H,12,13)/t8-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSTUVUVNZQLNW-BDAKNGLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-Pyridin-3-yloxolane-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12-(4-Fluorobenzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2386693.png)
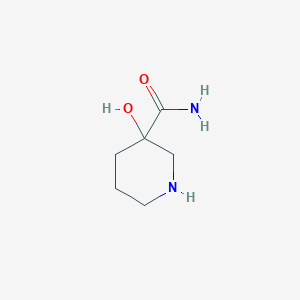
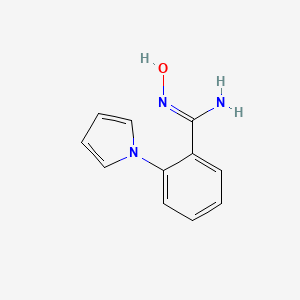

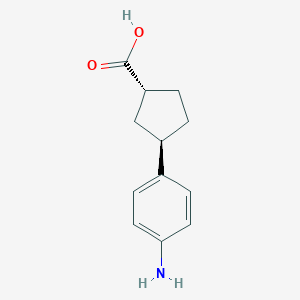
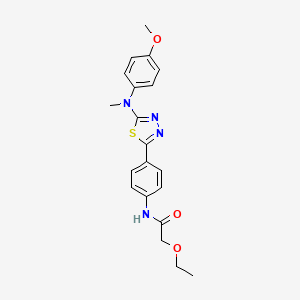
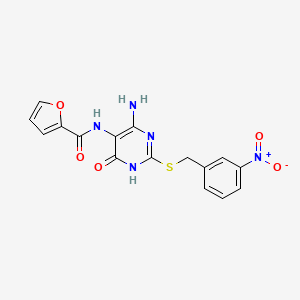
![5-chloro-2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide](/img/structure/B2386705.png)
![2-bromo-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2386706.png)




